molecular formula C28H39N5O3 B1193367 NPT200-11

NPT200-11

Cat. No.: B1193367
M. Wt: 493.65
InChI Key: KDAJSQJISXIJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NPT200-11 is a novel, orally bioavailable, and brain-penetrating small molecule inhibitor of alpha-synuclein (ASYN) misfolding and aggregation. It was developed through a structure-based drug discovery approach to selectively target specific regions of the alpha-synuclein protein that are critical for the formation of misfolded oligomers. Its primary research value lies in modeling and investigating potential disease-modifying therapies for synucleinopathies, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and Multiple System Atrophy (MSA). In preclinical studies, this compound has demonstrated a multi-faceted benefit profile. In the Line 61 transgenic mouse model overexpressing human wild-type alpha-synuclein, chronic administration of this compound (5 mg/kg, i.p.) significantly reduced alpha-synuclein pathology in the cerebral cortex and reduced associated neuroinflammation (astrogliosis). Furthermore, treatment normalized striatal levels of the dopamine transporter (DAT) and led to measurable improvements in motor function. Longitudinal studies in other ASYN mouse models have also shown that this compound produces a time-dependent reduction in retinal ASYN deposits. This compound has been characterized in pharmacokinetic studies, which established target plasma and brain exposures for therapeutic benefit, confirming its suitability for in vivo research. The racemic mixture, this compound, is a precursor to Minzasolmin (UCB0599), which has advanced into clinical development for Parkinson's disease. Researchers can utilize this compound to probe the mechanisms of alpha-synuclein pathology and evaluate the therapeutic potential of misfolding inhibition. Please note: This product is intended for research purposes only and is not intended for human consumption.

Properties

Molecular Formula

C28H39N5O3

Molecular Weight

493.65

IUPAC Name

1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)hexahydro-4H-pyrazino[1,2-a]pyrimidine-4,7(6H)-dione

InChI

InChI=1S/C28H39N5O3/c1-2-3-8-24-28(36)31(18-20-11-14-29-15-12-20)19-25-32(16-13-27(35)33(24)25)26(34)10-9-21-17-30-23-7-5-4-6-22(21)23/h4-7,17,20,24-25,29-30H,2-3,8-16,18-19H2,1H3

InChI Key

KDAJSQJISXIJTN-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPT20011;  NPT200 11;  NPT200-11

Origin of Product

United States

Scientific Research Applications

Efficacy in Animal Models

Numerous studies have demonstrated the effectiveness of NPT200-11 in various animal models:

  • Reduction of Alpha-Synuclein Pathology : In transgenic mouse models expressing human alpha-synuclein, administration of this compound resulted in a significant reduction in both cortical and retinal alpha-synuclein pathology over a two-month period. This was accompanied by improvements in neuroinflammation markers and motor function .
  • Pharmacokinetics : Pharmacokinetic studies have shown that this compound is orally bioavailable and penetrates the brain effectively. The established plasma and brain exposure levels suggest a strong potential for therapeutic benefit .

Comparative Studies

This compound has been compared with other small molecules targeting alpha-synuclein aggregation. For instance, it has shown comparable efficacy to NPT100-18A in stabilizing alpha-synuclein conformers and blocking pathological misfolding .

Current Clinical Trials

This compound is currently undergoing clinical evaluation for its safety and efficacy in humans:

  • Phase 1 Trials : Initial trials have focused on assessing the pharmacokinetics and bioavailability of this compound (as UCB0599) under various conditions. These studies are crucial for determining appropriate dosing regimens for subsequent phases .
  • Phase 2 Trials : Ongoing Phase 2 studies aim to evaluate the therapeutic benefits of this compound in patients with Parkinson's disease. The selection of clinical doses is based on preclinical findings to ensure adequate brain exposure .

Case Studies

Several case studies have illustrated the potential benefits of this compound:

  • Motor Function Improvement : In mice treated with this compound, significant improvements were observed in gait-related measures, indicating enhanced motor function associated with reduced alpha-synuclein pathology .
  • Neuroinflammation Reduction : The compound also demonstrated efficacy in reducing astrogliosis, a marker of neuroinflammation linked to neurodegenerative processes .

Data Summary

The following table summarizes key findings from preclinical studies on this compound:

Study ReferenceModel UsedKey FindingsDuration
Transgenic mice (hASYN::GFP)Reduced retinal ASYN pathology2 months
Transgenic miceImproved motor function; reduced neuroinflammation2 months
Various animal modelsEffective oral bioavailability; brain penetrationOngoing

Comparison with Similar Compounds

Key Features:

  • Mechanism of Action : NPT200-11 binds to specific regions of ASYN, stabilizing its conformation and preventing the formation of toxic oligomers and fibrils .
  • Pharmacokinetics (PK) :
    • Oral Bioavailability : 53% in mice, enabling systemic delivery .
    • Brain Penetration : Brain-to-plasma exposure ratios of 0.44–1.99 depending on administration route (oral/intraperitoneal) .
    • Half-Life : Plasma half-life of 1.11 hours, with transient exposure linked to sustained therapeutic effects .
  • Efficacy: Reduces ASYN aggregates in cortical and hippocampal regions (p < 0.0001 vs. controls) . Restores dopamine transporter (DAT) levels in the striatum and normalizes tyrosine hydroxylase (TH) activity . Improves motor function (e.g., balance, gait) in PD mouse models .
  • Clinical Development : Completed Phase 1 trials (NCT02606682) in 2016, showing good tolerability in healthy volunteers .

Comparison with Similar Compounds

The following table compares this compound with other ASYN-targeting compounds in development:

Compound Target/Mechanism PK Profile Preclinical Efficacy Clinical Status
This compound Inhibits ASYN misfolding/aggregation Oral bioavailability: 53%; Brain/plasma ratio: 0.44–1.99; Plasma T1/2: 1.11h Reduces ASYN pathology, restores DAT/TH, improves motor function Phase 1 completed
UCB0599 R-isomer of this compound; same mechanism Similar to this compound Comparable efficacy in PD models Phase 2 ongoing (NCT04658186)
Anle138b Binds ASYN oligomers Oral bioavailability: ~30%; Brain penetration confirmed Reduces ASYN oligomers, delays disease progression in mice Phase 1 completed (NCT04208152)
ENT-01 Disrupts ASYN-membrane interactions Limited brain penetration; oral dosing Reduces ASYN toxicity in gastrointestinal PD models Phase 2 completed
SynuClean-D Inhibits ASYN aggregation Preclinical stage Reduces ASYN fibrillization in vitro Preclinical
NPT088 Targets ASYN, Aβ, and Tau aggregates Fusion protein; limited oral bioavailability Reduces protease-resistant ASYN deposits Preclinical

Key Differentiators of this compound:

Mechanistic Specificity : Unlike broad-spectrum inhibitors like NPT088, this compound selectively targets ASYN misfolding .

PK Advantages : Superior oral bioavailability and brain penetration compared to earlier candidates (e.g., NPT100-18A, which had poor PK properties) .

Multifaceted Efficacy : Addresses both neuropathology (ASYN aggregates, neuroinflammation) and functional deficits (motor symptoms) .

Clinical Progress : Further advanced than peers like Anle138b, with Phase 1 safety established .

Challenges and Contradictions:

  • Despite a short plasma half-life (~1 hour), this compound shows sustained efficacy, possibly due to active metabolites or prolonged brain retention .

Q & A

Q. What is the proposed mechanism by which NPT200-11 inhibits α-synuclein misfolding and aggregation?

this compound stabilizes the physiological conformation of α-synuclein, preventing its assembly into toxic oligomers or pore-like structures in neuronal membranes. This stabilization blocks pathological aggregation and downstream synaptic dysfunction, as demonstrated in transgenic mouse models overexpressing human α-synuclein (e.g., PDNG78 and Line 61 strains) . Methodologically, this is validated via biophysical assays (e.g., thioflavin T for aggregation kinetics) and immunohistochemical analysis of α-synuclein deposits in preclinical models.

Q. Which preclinical models have been used to evaluate this compound's efficacy, and what were the key findings?

Studies utilized α-synuclein-overexpressing transgenic mice, including PDNG78 and Line 61 models. Key findings include:

  • Reduced α-synuclein pathology : this compound treatment (5 mg/kg for 3 months) decreased ASYN-GFP-positive regions and total particle counts in brain tissue .
  • Improved motor performance : Rotarod and open-field tests showed normalized motor function in treated mice .
  • Neuroprotection : Reduced neuroinflammation (e.g., microglial activation) and restored dopamine transporter (DAT) levels . These outcomes were measured using behavioral assays, quantitative imaging, and biochemical markers (e.g., ELISA for α-synuclein oligomers).

Q. What pharmacokinetic properties make this compound suitable for targeting central nervous system pathologies?

this compound exhibits oral bioavailability and effective blood-brain barrier (BBB) penetration, with brain concentrations sufficient to modulate α-synuclein aggregation. Preclinical pharmacokinetic (PK) studies in mice confirmed sustained plasma and brain exposure, critical for chronic neurodegenerative disease models .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's long-term efficacy and safety in vivo?

  • Dose optimization : Use escalating doses (e.g., 1–10 mg/kg) to establish a therapeutic window, monitoring plasma and brain PK profiles .
  • Multimodal endpoints : Combine behavioral tests (e.g., gait analysis), neuroimaging (e.g., MRI for neurodegeneration), and histopathology (e.g., α-synuclein burden quantification) .
  • Longitudinal studies : Track outcomes over 3–6 months to model chronic progression, as seen in PDNG78 mice .
  • Safety profiling : Include organ toxicity panels and off-target receptor screening to rule out adverse effects .

Q. What contradictions or translational challenges exist between preclinical and clinical data for this compound?

  • Bioavailability limitations in earlier analogs : NPT100-18A, a predecessor, had poor oral bioavailability (<11% plasma penetration) and limited brain uptake, necessitating structural optimization to develop this compound .
  • Species-specific efficacy : While mouse models show reduced α-synuclein pathology, human trials (Phase I: NCT02606682) prioritized safety over efficacy, leaving disease-modifying potential unconfirmed in patients .
  • Biomarker gaps : Preclinical studies rely on α-synuclein aggregation metrics, but clinical trials lack validated biomarkers for target engagement .

Q. What methodological considerations are critical for evaluating this compound's impact on neuroinflammation and oxidative stress?

  • Inflammatory markers : Quantify glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via qPCR or multiplex assays .
  • Oxidative stress assays : Measure NADPH oxidase activity, ROS levels, and antioxidant enzymes (e.g., SOD, catalase) in neuronal and glial cell populations .
  • Cell-type-specific analysis : Use fluorescence-activated cell sorting (FACS) to isolate neurons and glia, enabling compartment-specific assessment of inflammatory pathways .

Q. How can researchers address variability in α-synuclein aggregation patterns across experimental models?

  • Standardized models : Use homogeneous transgenic lines (e.g., Thy1-α-syn mice) to reduce genetic variability .
  • Aggregation kinetics : Employ real-time quaking-induced conversion (RT-QuIC) assays to compare seeding activity of α-synuclein fibrils across treatment groups .
  • Data normalization : Express α-synuclein burden as a percentage of baseline or vehicle-treated controls to account for inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.